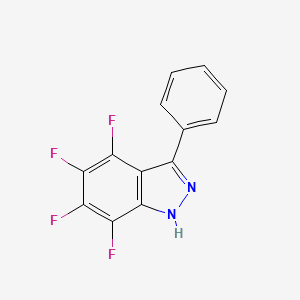

4,5,6,7-tetrafluoro-3-phenyl-1H-indazole

Description

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-3-phenyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-8-7-12(6-4-2-1-3-5-6)18-19-13(7)11(17)10(16)9(8)15/h1-5H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHAHOLLCJUXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C(=C(C(=C3F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 4,5,6,7 Tetrafluoro 3 Phenyl 1h Indazole

Comprehensive Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in both solution and solid states. For 4,5,6,7-tetrafluoro-3-phenyl-1H-indazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR provides a complete picture of its covalent structure, tautomeric state, and dynamic behavior.

While a complete, published spectral dataset for this compound is not available, a detailed interpretation can be constructed from the well-documented spectra of highly analogous compounds, such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole and other N-phenyl indazoles. rsc.orgbeilstein-journals.org The assignment of NMR signals is aided by computational methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, which has proven effective for predicting chemical shifts in fluorinated indazole systems. rsc.orgresearchgate.net

¹H NMR: The proton spectrum is expected to be relatively simple. It would feature a signal for the N-H proton, typically a broad singlet, whose chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The phenyl group protons would appear as a set of multiplets in the aromatic region.

¹³C NMR: The carbon spectrum provides significant structural detail. The four fluorine-bearing carbons (C4, C5, C6, C7) are expected to appear at distinct chemical shifts, each split into a doublet by the directly attached fluorine (¹JCF), with typical coupling constants being large (e.g., >200 Hz). jeolusa.com Further smaller couplings to other fluorine atoms (²JCF, ³JCF) would add complexity. The chemical shifts of the phenyl ring carbons and the remaining indazole carbons (C3, C3a, C7a) can be assigned based on established data for 3-substituted indazoles. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Four distinct signals are expected, one for each fluorine atom (F4, F5, F6, F7). These signals would exhibit complex splitting patterns due to mutual spin-spin coupling (³JFF, ⁴JFF) and coupling to the aromatic protons. nih.govnih.gov

¹⁵N NMR: The nitrogen chemical shifts are highly indicative of the electronic environment and tautomeric form. acs.org For the expected 1H-tautomer, two signals corresponding to the pyrazolic N1 and N2 atoms would be observed. The chemical shifts help distinguish the 1H-form from the potential 2H-tautomer, which would have significantly different nitrogen resonances. researchgate.net

| Nucleus | Signal | Expected Chemical Shift (ppm) | Expected Multiplicity and Key Couplings |

|---|---|---|---|

| ¹H | N1-H | > 10 | Broad singlet |

| Phenyl-H | 7.0 - 8.5 | Multiplets | |

| ¹³C | C4, C5, C6, C7 | 130 - 150 | Complex multiplets due to large ¹JCF and smaller ⁿJCF couplings |

| C3 | ~145 | Singlet or narrow multiplet | |

| C3a, C7a | 115 - 140 | Multiplets due to C-F coupling | |

| Phenyl-C | 125 - 135 | Singlets or narrow multiplets | |

| ¹⁹F | F4, F5, F6, F7 | -140 to -165 | Complex multiplets due to F-F couplings |

| ¹⁵N | N1 (1H-tautomer) | ~ -160 to -180 | Doublet (if coupled to N-H) |

| N2 (1H-tautomer) | ~ -80 to -100 | Singlet |

Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for analyzing the structure of molecules in the solid state, circumventing issues like low solubility or fast dynamic processes in solution. researchgate.net For this compound, ¹³C and ¹⁵N CPMAS NMR would be particularly informative. These techniques can definitively identify the tautomeric form present in the crystal lattice, as the chemical shifts in the solid state are highly sensitive to the molecular conformation and intermolecular packing forces. nih.govmdpi.com Studies on the closely related 3-methyl-4,5,6,7-tetrafluoroindazole have successfully used CPMAS NMR to confirm that the compound exists exclusively as the 1H-tautomer in the solid state, providing strong precedent for the title compound. rsc.org

Indazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Generally, the 1H-indazole is the more stable form in the gas phase, solution, and solid state. researchgate.net However, the tautomeric equilibrium can be influenced by substitution patterns and the solvent environment. bgu.ac.il In some cases, nonpolar solvents can stabilize the 2H-tautomer, while polar solvents or the formation of intermolecular hydrogen bonds favor the 1H form. figshare.com

For fluorinated indazoles, experimental evidence from both X-ray crystallography and solid-state NMR on analogous compounds has shown that the 1H-tautomer is overwhelmingly favored in the solid state. rsc.org It is therefore highly probable that this compound also crystallizes as the 1H-tautomer. In solution, while the 1H form is expected to predominate, the presence of a minor population of the 2H-tautomer cannot be entirely excluded without specific experimental investigation.

Dynamic NMR (DNMR) spectroscopy allows for the study of conformational exchange processes that occur on the NMR timescale. For this compound, the most significant dynamic process is the rotation of the phenyl group around the C3-C(phenyl) single bond. This rotation may be hindered due to steric interactions between the ortho-protons of the phenyl ring and the N2 atom and F4 fluorine of the indazole core.

If this rotational barrier is sufficiently high, cooling the sample could slow the exchange rate to the point where separate signals for the chemically non-equivalent ortho- and meta-protons (and carbons) of the phenyl ring are observed. Variable-temperature NMR experiments could thus be used to determine the activation energy (ΔG‡) for this rotational process. Such studies have been performed on related systems like 2-aryl-imidazoles to quantify rotational barriers. researchgate.net

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most precise information on molecular geometry, conformation, and the arrangement of molecules in the solid state. Although a crystal structure for this compound is not publicly available, the structure of the very close analogue, 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, offers significant insight. rsc.org

The analysis of this analogue reveals that the tetrafluoroindazole core is essentially planar. The phenyl group at C3 would likely be twisted out of the plane of the indazole ring to minimize steric clash. The precise bond lengths and angles of the fluorinated benzene (B151609) portion of the indazole ring are influenced by the strong electron-withdrawing effects of the fluorine atoms.

| Parameter | Description | Observed Value (Å or °) |

|---|---|---|

| Bond Lengths | N1-N2 | ~1.36 Å |

| N2-C3 | ~1.34 Å | |

| C-F (average) | ~1.35 Å | |

| Bond Angles | C7a-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C3a | ~111° |

The supramolecular architecture, or how molecules pack together in a crystal, is dictated by intermolecular forces.

Hydrogen Bonding: For NH-indazoles, hydrogen bonding is a dominant directional force. In the crystal structure of 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, molecules are linked by N-H···N hydrogen bonds, where the N-H of one molecule donates to the N2 atom of a neighboring molecule. rsc.org This interaction does not form simple dimers but instead generates an infinite chain, or catemer, which winds into a helix. rsc.org This helical self-assembly is a key feature of the supramolecular architecture of these fluorinated indazoles. Weak intramolecular N-H···F interactions may also be possible, as observed in other fluorinated heterocyclic systems. ucla.eduescholarship.org

Halogen Bonding: Halogen bonding typically involves heavier halogens like iodine or bromine acting as Lewis acidic centers. nih.gov While perfluorinated aromatic rings are known to act as halogen bond donors, the primary intermolecular interaction identified in the crystal structures of analogous fluorinated indazoles is hydrogen bonding. rsc.orgnih.gov Therefore, N-H···N hydrogen bonding is expected to be the defining interaction in the crystal packing of this compound.

Investigation of Crystal Packing and Supramolecular Chirality

The solid-state architecture of this compound is dictated by a combination of non-covalent interactions that guide the assembly of molecules into a stable three-dimensional lattice. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related fluorinated and phenyl-substituted indazoles allows for a detailed prediction of its packing motifs.

The primary interactions governing the crystal packing are expected to be N-H···N hydrogen bonds, π-π stacking, and C-H···F interactions. The indazole moiety provides both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the sp2 nitrogen), leading to the formation of robust intermolecular chains or dimers.

Furthermore, the presence of two aromatic systems—the phenyl ring and the pyrazole (B372694) part of the indazole core—facilitates π-π stacking interactions. These interactions are crucial in the packing of similar aromatic heterocyclic compounds. nih.govnih.gov The fluorinated benzene portion of the indazole ring significantly influences these stacking arrangements due to the altered electrostatic potential of the ring, potentially leading to offset or parallel-displaced stacking geometries.

Although this compound is an achiral molecule, the assembly of these molecules in the crystal lattice can result in supramolecular chirality. This phenomenon arises when achiral molecules pack in a helical or other chiral arrangement, leading to a crystal that belongs to a chiral space group. Such chiral packing is often driven by the optimization of the aforementioned intermolecular interactions in three-dimensional space.

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | N-H | N (pyrazole) | ~2.8 - 3.2 | Primary structural motif, forms chains/dimers |

| π-π Stacking | Phenyl Ring / Indazole Ring | Phenyl Ring / Indazole Ring | ~3.5 - 3.8 | Stabilizes layered structures |

| C-H···F Interaction | C-H (phenyl) | C-F (fluorinated ring) | ~2.9 - 3.4 | Directional, contributes to lattice energy |

| C-H···π Interaction | C-H (phenyl) | π-system (phenyl/indazole) | ~2.7 - 3.0 | Further stabilizes packing |

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry is an essential tool for the characterization of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₃H₆F₄N₂) by providing a highly accurate mass measurement of the molecular ion ([M]⁺). rsc.org

The isotopic pattern of the molecular ion peak is determined by the natural abundance of isotopes, primarily ¹³C. For a molecule with 13 carbon atoms, a distinct M+1 peak with a relative intensity of approximately 14.3% (13 x 1.1%) compared to the monoisotopic [M]⁺ peak is expected.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation, providing structural information. The fragmentation pathway of this compound is expected to follow patterns observed for other indazole derivatives. The initial event is the formation of the molecular ion. A prominent fragmentation step for indazoles is the loss of a molecule of nitrogen (N₂), a highly stable neutral fragment. This would lead to the formation of a reactive carbene or diradical intermediate, which would then undergo further rearrangement and fragmentation.

Subsequent fragmentation could involve the phenyl group and the tetrafluorinated benzene ring. Loss of an H radical from the phenyl group or cleavage of the phenyl ring itself are plausible pathways.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (predicted) | Ion Formula | Description |

| 266.05 | [C₁₃H₆F₄N₂]⁺ | Molecular Ion ([M]⁺) |

| 238.05 | [C₁₃H₆F₄]⁺ | Loss of N₂ from [M]⁺ |

| 219.04 | [C₁₂H₆F₃]⁺ | Loss of HF from [M-N₂]⁺ |

| 167.05 | [C₁₂H₅F]⁺ | Further fragmentation, loss of F radicals |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

The spectrum can be divided into several key regions:

N-H Stretching: A characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a broad band in the region of 3100-3300 cm⁻¹ due to hydrogen bonding in the solid state.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl group are expected to appear just above 3000 cm⁻¹. researchgate.net

Ring Stretching Vibrations: The C=C and C=N stretching vibrations of the indazole and phenyl rings will produce a series of bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-F Stretching: The most intense and characteristic bands in the IR spectrum are expected to be the C-F stretching vibrations from the tetrafluorinated ring. These typically occur in the 1100-1350 cm⁻¹ region and are a strong indicator of the extensive fluorination of the molecule.

Table 3: Predicted Vibrational Frequencies and Assignments

| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100 - 3300 | N-H Stretch | Medium-Broad | Weak |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Medium |

| 1550 - 1650 | Aromatic C=C Stretch (Phenyl) | Medium-Strong | Strong |

| 1450 - 1600 | C=C / C=N Stretch (Indazole) | Strong | Medium |

| 1100 - 1350 | C-F Stretch | Very Strong | Medium-Weak |

| 750 - 850 | C-H Out-of-plane Bend | Strong | Weak |

| Below 600 | Ring Torsion / C-F Bend | Medium | Medium |

Computational Chemistry and Theoretical Investigations of 4,5,6,7 Tetrafluoro 3 Phenyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for the detailed analysis of molecular systems. For fluorinated indazoles, these methods elucidate the effects of fluorine substitution on the geometric and electronic characteristics of the indazole core.

The geometric and electronic properties of fluorinated indazoles have been effectively studied using both ab initio and Density Functional Theory (DFT) methods. For the closely related compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, geometry optimization has been performed using ab initio methods such as Møller-Plesset perturbation theory (MP2(fc)/6-311G**) and Hartree-Fock (RHF/6-31G*). rsc.orgpsu.edusoton.ac.uk These studies indicate that the strong electronic perturbation from polyfluorination has a surprisingly small effect on the bond lengths and angles of the fused indazole ring skeleton when compared to the parent indazole. psu.edu

DFT methods, particularly those employing the B3LYP functional, are also widely used for geometry optimization of indazole derivatives, providing a good balance between computational cost and accuracy. nih.govnih.gov These calculations are fundamental for obtaining the minimum energy structures that are used in subsequent property calculations.

Table 1: Comparison of Theoretical Levels for Geometry Optimization of a Related Fluorinated Indazole Data is for 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, a close analog.

| Theoretical Level | Basis Set | Purpose |

|---|---|---|

| RHF | 6-31G* | Determination of conformer energies and characterization of normal modes. rsc.orgpsu.edu |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govajchem-a.com

Table 2: Representative Frontier Orbital Energies for a Substituted Oxadiazole (Illustrative) This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and serves to illustrate the typical outputs of such calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5743 ajchem-a.com |

| LUMO | -2.0928 ajchem-a.com |

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. rsc.orgpsu.edusoton.ac.uk For 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, GIAO calculations at the B3LYP/6-311+G(2d,p) level of theory have been used to compute atomic shielding tensors, and the resulting chemical shifts were instrumental in assigning the experimental ¹H, ¹³C, and ¹⁹F NMR spectra. rsc.orgpsu.edusoton.ac.uk

DFT calculations are also used to predict vibrational frequencies. nih.govajchem-a.com Full normal mode analyses are performed to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). psu.edu For the 3-methyl analog, the calculated vibrational frequencies helped in characterizing the stationary points on the potential energy surface, such as identifying the transition state for methyl group rotation. psu.edu

Table 3: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Parameter | Computational Method | Theoretical Level | Application |

|---|---|---|---|

| NMR Chemical Shifts | GIAO rsc.orgpsu.edumdpi.com | B3LYP/6-311+G(2d,p) rsc.orgsoton.ac.uk | Assignment of experimental ¹H, ¹³C, and ¹⁹F NMR spectra. rsc.orgpsu.edu |

Indazole derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. Theoretical calculations are crucial for determining the relative stabilities of these tautomers. For the parent indazole, MP2/6-31G** calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

Computational studies on various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using methods ranging from semiempirical AM1 to DFT (B3LYP/6-31G**) have successfully predicted the most stable tautomer, consistent with experimental findings. researchgate.net The relative stability can be influenced by substitution patterns. researchgate.net While in most cases the 1H-tautomer of indazole is the most stable, in some substituted indazoles, the 2H-tautomer has been found to be more stable. researchgate.net The specific tautomeric preference of 4,5,6,7-tetrafluoro-3-phenyl-1H-indazole would require dedicated calculations, but the established methodologies provide a clear path for such an investigation.

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govorientjchem.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Negative potential regions (typically red) are susceptible to electrophilic attack, while positive potential regions (blue) are favorable for nucleophilic attack. orientjchem.org

In a study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, the electrostatic properties were analyzed and compared to those of benzene (B151609) and hexafluorobenzene. rsc.orgpsu.edu Natural Bond Order (NBO) calculations were also performed to understand the direction of the dipole moment. rsc.orgpsu.edusoton.ac.uk For other heterocyclic systems, MEP analysis has clearly identified nitrogen atoms as the primary sites for electrophilic interactions due to their high electron density. orientjchem.org For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the indazole ring and positive potential associated with the acidic N-H proton.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. While specific MD simulation studies on this compound are not prominent in the literature, research on other 1H-indazole analogs has utilized this method. researchgate.net

MD simulations have been conducted on certain 1H-indazole derivatives to evaluate their stability within the active sites of enzymes, such as Cyclooxygenase-2 (COX-2). researchgate.net These simulations provide insights into the dynamic interactions between the ligand and the protein, and the stability of the complex over time. researchgate.net Such studies often involve calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the system. ajchem-a.com For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation of the phenyl group, and to understand how solvation affects its structure and properties.

Conceptual DFT Descriptors for Reactivity and Selectivity Analysis

Conceptual DFT provides a framework for quantifying the reactivity and selectivity of molecules through various descriptors. These include global descriptors like chemical potential, hardness, and electrophilicity, as well as local descriptors like the Fukui function, which predicts the most reactive sites within a molecule.

While the principles of conceptual DFT are well-established, their specific application to this compound has not been reported. Such a study would provide valuable insights into its susceptibility to nucleophilic or electrophilic attack and could guide the rational design of new synthetic routes and novel derivatives. The high degree of fluorination is expected to significantly influence the electronic properties of the indazole core, making a dedicated computational analysis particularly insightful.

Table 2: Calculated Conceptual DFT Descriptors for this compound (Note: This table is for illustrative purposes only as no calculated data has been published.)

| Descriptor | Value |

|---|---|

| Global Descriptors | |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Chemical Hardness (η) | Data Not Available |

| Electronegativity (χ) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

| Local Descriptors (Fukui Functions) | |

| Nucleophilic Attack (f⁺) at C3 | Data Not Available |

| Electrophilic Attack (f⁻) at N1 | Data Not Available |

Mechanistic Biological Studies and Structure Activity Relationships Sar of 4,5,6,7 Tetrafluoro 3 Phenyl 1h Indazole Analogues Excluding Clinical Data

In Vitro Identification and Validation of Molecular Targets (e.g., Enzyme and Receptor Binding Assays)

Analogues of 4,5,6,7-tetrafluoro-3-phenyl-1H-indazole have been identified as interacting with a diverse range of molecular targets. The indazole core is a recognized pharmacophore for designing kinase inhibitors. nih.govnih.gov Research has identified several specific targets for various indazole derivatives through in vitro assays:

Protein Kinases : Indazole derivatives have shown inhibitory activity against multiple protein kinases, including Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), Pim kinases, c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

Immune Checkpoints : Novel 4-phenyl-1H-indazole derivatives have been identified as small-molecule inhibitors that target the programmed cell death-ligand 1 (PD-L1), disrupting its interaction with the PD-1 receptor. nih.gov

Ion Channels : Indazole-3-carboxamides have been developed as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function. nih.gov

Enzymes : Certain 3-substituted 1H-indazoles have been investigated as inhibitors of the IDO1 enzyme. nih.gov

Receptors : Tetrahydroindazole-based compounds have been developed as selective ligands for the sigma-2 receptor. nih.gov Additionally, related heterocyclic structures containing fluorine have been optimized as selective estrogen receptor downregulators (SERDs). nih.gov

Elucidation of Specific Biochemical and Cellular Mechanisms of Action

The mechanisms of action for these compounds are directly linked to their molecular targets. For instance, indazole-based kinase inhibitors function by interfering with cellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov In the context of immunotherapy, 4-phenyl-1H-indazole derivatives that bind to PD-L1 prevent it from deactivating T-cells, thereby enhancing the immune response against tumor cells. nih.gov Indazole-based CRAC channel blockers inhibit the influx of extracellular calcium, which in turn stabilizes mast cells and prevents the release of pro-inflammatory mediators. nih.gov Other indazole carboxamides have been shown to induce a block in the G0-G1 phase of the cell cycle. researchgate.net

Structure-activity relationship studies have yielded indazole derivatives with potent inhibitory activities against several enzymes, particularly protein kinases.

One study reported an indazole derivative with an additional fluorine atom on the phenyl ring that exhibited an IC₅₀ of 5.5 nM against FGFR1. nih.gov Another derivative, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea, was identified as a multi-kinase inhibitor with high affinity for c-Kit, PDGFRβ, and FLT3. nih.gov Furthermore, a series of 3-substituted 1H-indazoles were found to be effective IDO1 enzyme inhibitors, with the most potent compounds showing IC₅₀ values in the sub-micromolar range. nih.gov

Table 1: Enzyme Inhibition Data for Selected Indazole Analogues

| Compound Class | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| Fluorinated Indazole | FGFR1 | IC₅₀ | 5.5 nM nih.gov |

| Indazole-Urea Derivative | c-Kit | Kd | 68.5 ± 9.5 nM nih.gov |

| Indazole-Urea Derivative | PDGFRβ | Kd | 140 ± 0 nM nih.gov |

| Indazole-Urea Derivative | FLT3 | Kd | 375 ± 15.3 nM nih.gov |

| 3-Substituted 1H-Indazole | IDO1 | IC₅₀ | 720 nM nih.gov |

The binding affinity and selectivity of indazole analogues have been characterized for several receptors.

A novel 4-phenyl-1H-indazole derivative, Z13, demonstrated high-affinity binding to PD-L1 in a surface plasmon resonance (SPR) assay. nih.gov This binding is crucial for its function as an inhibitor of the PD-1/PD-L1 interaction. The development of indazole derivatives has also led to ligands with selectivity for the sigma-2 receptor. nih.gov In related scaffolds, fluorine substitution has been instrumental in creating selective estrogen receptor downregulators. nih.gov

Table 2: Receptor Binding Affinity for Selected Indazole Analogues

| Compound | Target Receptor | Binding Metric | Value |

|---|---|---|---|

| Z13 (4-phenyl-1H-indazole derivative) | Human PD-L1 | KD | 231 nM nih.gov |

The interaction of fluorinated indazoles with their protein targets has been explored through computational and biophysical methods. Docking studies of indazole-based inhibitors in the ATP binding pocket of FGFR1 predicted key hydrogen bonding and hydrophobic interactions mediated through the indazole N-H group. nih.gov For the PD-L1 inhibitor Z13, direct binding to the protein was confirmed using surface plasmon resonance (SPR). nih.gov

The incorporation of fluorine into small molecules can impart higher binding affinity and lead to favorable interactions with protein side chains. mdpi.com Furthermore, fluorine can play a vital role in improving binding to DNA-protein complexes, such as the DNA gyrase complex. mdpi.com The study of real-time spatial dynamics of protein-DNA interactions can be achieved using high-throughput single-molecule techniques like DNA curtains. nih.gov

Structure-Activity Relationship (SAR) Studies on Fluorinated Indazoles

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, several structural features have been identified as critical for their biological activity. The indazole core itself is a well-established pharmacophore for kinase inhibition. nih.gov The specific substitution pattern on the indazole ring and its appended groups significantly influences target engagement. For example, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the 3-carboxamide regiochemistry was found to be essential for activity; the reverse amide isomer was completely inactive. nih.gov Similarly, for 1,3-disubstituted indazoles acting as HIF-1 inhibitors, the nature of the substituent at the 3-position was crucial for high potency. elsevierpure.com

The strategic placement of fluorine atoms is a powerful tool in medicinal chemistry to enhance the drug-like properties of a molecule. nih.gov Fluorination can increase metabolic stability, improve membrane permeability, and modulate the acidity (pKa) of nearby functional groups, which can in turn affect bioavailability and binding. nih.govmdpi.com

In the context of fluorinated indazoles, SAR studies have demonstrated that:

Potency Enhancement : The addition of a fluorine atom to the phenyl ring of an indazole-based FGFR1 inhibitor improved its potency nearly threefold, decreasing the IC₅₀ value from 15 nM to 5.5 nM. nih.gov Conversely, the removal of fluorine atoms from a different series of FGFR inhibitors led to a decrease in cellular potency. nih.gov

Positional Importance : The location of the fluorine substituent is critical. For a series of FGFR inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency, whereas substitutions on other rings were not well tolerated. nih.gov In another example with YC-1 analogues, a fluoro-substitution at the ortho position of a benzyl (B1604629) ring led to better inhibitory activity compared to meta or para substitutions. nih.gov

Enhanced Binding Interactions : The high electronegativity of fluorine allows it to form favorable interactions with protein targets, contributing to higher binding affinity. mdpi.com It can also add intramolecular and intermolecular interaction sites that help the molecule bind strongly and selectively to macromolecules like enzymes and receptors. nih.gov

Role of the Phenyl Substituent at C3 on Biological Activity

The substituent at the C3 position of the indazole ring is a critical determinant of biological activity. For many indazole-based compounds, this position is a key vector for establishing interactions with biological targets. nih.gov

Structure-activity relationship (SAR) studies on various heterocyclic compounds have consistently shown that the nature and substitution pattern of an aryl group, such as the phenyl ring at C3, can dramatically modulate biological effects. For instance, in a series of 1,2,3-thiadiazole (B1210528) derivatives, a phenyl group on an adjacent triazole ring resulted in higher antifungal activity against certain pathogens. mdpi.com Similarly, for 1,2,4-oxadiazole (B8745197) derivatives, a para-substituted phenyl ring at the C3 position was found to be a crucial substituent for Sirt2 inhibitory action. nih.gov These findings highlight the general importance of the C3-aryl substituent in directing the biological profile of a heterocyclic compound.

In the context of indazole analogues, research has demonstrated that modifications to the C3-phenyl ring directly impact activity. For example, studies on pleconaril (B1678520) derivatives, which feature a different core but also a substituted phenyl ring, showed that one or two substituents on the phenyl ring directly influence the spectrum of antienteroviral activity. researchgate.net For indazole-based inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), the C3 substituent is pivotal for binding. Docking studies predicted that the N2-indazole nitrogen forms a key hydrogen bond with the hinge region of the enzyme, while substituents on the C3-phenyl group occupy distinct hydrophobic pockets. acs.org

Specifically for 3-phenyl-1H-indazole derivatives, their development as antagonists for the Chemokine-like receptor 1 (CMKLR1) underscores the importance of the C3-phenyl moiety. nih.gov The substitution pattern on this phenyl ring can fine-tune the binding affinity and selectivity. For instance, in a series of 3-carboxamide indazoles, the nature of the substituent on the N-phenyl ring at the C3-carboxamide linkage led to significant differences in binding energy. researchgate.netresearchgate.net

The following table summarizes the effect of substituents on the C3-phenyl ring on the biological activity of various heterocyclic cores, illustrating the principle that would apply to this compound analogues.

| Compound Series | C3-Phenyl Ring Substitution | Impact on Biological Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Para-substituted phenyl | Crucial for Sirt2 inhibitory action | nih.gov |

| 1,2,3-Thiadiazole Derivatives | Unsubstituted phenyl on adjacent ring | Higher antifungal activity | mdpi.com |

| Pleconaril Derivatives | One or two substituents on phenyl ring | Impacts spectrum of antienteroviral activity | researchgate.net |

| Indazole-based p38α MAPK Inhibitors | Substituents occupy hydrophobic pockets | Key for binding affinity | acs.org |

Positional Isomerism and its Influence on Mechanistic Outcomes

Positional isomerism, including tautomerism and the placement of substituents, significantly influences the physicochemical properties and, consequently, the biological activity of indazole derivatives. The indazole core can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov This stability can be crucial for receptor binding, as the position of the N-H proton can dictate its role as a hydrogen bond donor.

The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to positional isomers with distinct biological profiles. The separation of N1- and N2-alkylated isomers is a common challenge in synthesis, and the resulting isomers often exhibit different activities. acs.orgresearchgate.net For example, in the development of dual butyrylcholinesterase and p38α MAPK inhibitors, N1- and N2-alkylated indazoles were synthesized and separated, leading to compounds with varying inhibitory activities against the target enzymes. acs.org

A striking example of the influence of isomerism comes from coordination chemistry studies. When 4,5,6,7-tetrahydro-1H-indazole was reacted with different metal ions, it adopted different isomeric forms. In complexes with Cu(II) and Co(II), the ligand was in the tetrahydro-1H-indazole form. However, with Ag(I), the same ligand rearranged to the tetrahydro-2H-indazole form, demonstrating how the environment can influence the preferred isomeric state. researchgate.net This has direct implications for biological systems, where the protein binding pocket environment could selectively stabilize one isomer over another, leading to different mechanistic outcomes.

Computational Approaches to Ligand-Target Interactions

Computational chemistry provides powerful tools to understand and predict how ligands like this compound interact with their biological targets. These methods range from molecular docking to more complex quantum mechanical calculations.

Molecular Docking Studies for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design for identifying key binding interactions and predicting binding affinity. amazonaws.com

For indazole derivatives, docking studies have been widely applied. In one study, 1H-indazole analogues were docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results showed that compounds with a difluorophenyl group, similar to the tetrafluorinated core of the subject compound, exhibited significant binding scores. researchgate.net Another study on 1-butyl-1H-indazole-3-carboxamide derivatives used docking to predict binding to the Discoidin Domain Receptor 1 (DDR1), a target in renal cancer. nih.gov The binding energy values obtained from docking were used to rank the potential efficacy of the synthesized compounds. nih.gov

The general process for molecular docking involves preparing the 3D structures of both the ligand and the protein receptor. Water molecules are typically removed from the receptor's binding site, and charges and hydrogen atoms are added. A grid box is then defined around the active site to guide the docking algorithm. amazonaws.com The docking software, such as AutoDock, then explores various conformations and orientations of the ligand within the binding site, scoring them based on a force field to estimate the binding affinity. researchgate.netresearchgate.net

| Indazole Analogue Series | Protein Target | Key Finding from Docking | Reference |

|---|---|---|---|

| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) | Compounds with difluorophenyl groups showed significant binding scores. | researchgate.net |

| 1-Butyl-1H-indazole-3-carboxamides | Discoidin Domain Receptor 1 (DDR1) | Binding energy values were used to rank potential inhibitors. | nih.gov |

| Indazole-based p38α MAPK Inhibitors | p38α Mitogen-Activated Protein Kinase | Predicted a key hydrogen bond between indazole N2 and the enzyme's hinge region. | acs.org |

Pharmacophore Modeling and Ligand-Based Drug Design Principles (without in vivo efficacy)

When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are employed. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a receptor. dovepress.com

A pharmacophore model can be generated from a set of active ligands by identifying their common structural features and their spatial arrangement. For example, a pharmacophore model for COX-2 inhibitors was developed based on known selective inhibitors, identifying two aromatic rings and one hydrogen bond acceptor as essential features. nih.gov This model could then be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the design of novel indazole derivatives with improved activity.

The process typically involves:

Selection of a training set: A group of molecules with known activity against a specific target is chosen.

Conformational analysis: The possible 3D shapes of each molecule are generated.

Feature identification: Chemical features common to the active molecules are identified.

Hypothesis generation: The software generates potential pharmacophore models (hypotheses) that map the common features in a specific 3D arrangement.

Validation: The best hypothesis is selected based on its ability to distinguish active from inactive compounds.

This approach allows medicinal chemists to design new molecules, such as analogues of this compound, that possess the necessary features for biological activity without requiring a crystal structure of the target. dovepress.com

QM/MM Methods for Accurate Active Site Calculations

For a more accurate description of ligand-target interactions, especially those involving bond-making or bond-breaking, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. nih.gov In this approach, the most critical part of the system, such as the ligand and the immediate residues in the enzyme's active site, is treated with a high-level, computationally expensive QM method. The rest of the protein and solvent are treated with a more efficient MM force field. usc.edu

This method allows for the accurate calculation of interaction energies, the modeling of electronic effects like polarization, and the study of reaction mechanisms within an enzyme active site. utdallas.edusemanticscholar.org QM/MM can be used to:

Refine the binding poses predicted by molecular docking. utdallas.edu

Calculate binding free energies with higher accuracy.

Investigate the electronic nature of interactions, such as strong hydrogen bonds, π-π stacking, and cation-π interactions. utdallas.edu

Model enzymatic reaction pathways and calculate activation energy barriers. nih.gov

The application of QM/MM methods to an indazole ligand bound in an active site could provide precise insights into how the tetrafluorinated ring and the C3-phenyl group contribute to binding affinity and specificity, clarifying the electronic interplay between the ligand and the protein environment. utdallas.edusemanticscholar.org

Advanced Applications of 4,5,6,7 Tetrafluoro 3 Phenyl 1h Indazole Non Clinical Focus

Potential as Fluorescent Probes in Chemical Biology

There is currently no direct published research characterizing the fluorescent properties of 4,5,6,7-tetrafluoro-3-phenyl-1H-indazole . However, the core structure possesses features common to many fluorescent molecules, and its heavy fluorination could impart unique and advantageous photophysical characteristics.

Detailed Research Findings from Analogous Compounds:

The introduction of fluorine atoms into heterocyclic scaffolds is a known strategy to modulate and enhance fluorescence. For instance, studies on 3,5-diaryl-4-fluoroisoxazoles have shown that the fluorine substituent leads to an increase in fluorescence intensity compared to their non-fluorinated counterparts. beilstein-journals.org This effect suggests that the tetrafluorinated ring in This compound could similarly enhance quantum yield.

Furthermore, research on benzo[f]indazole-based dyes, which also feature a fused heterocyclic system, demonstrates intense fluorescence. ehu.es In these dyes, the attachment of electron-withdrawing groups to a pendant phenyl ring enhances photostability, a critical property for fluorescent probes used in long-duration imaging experiments. ehu.es The tetrafluorinated benz-half of the indazole ring is strongly electron-withdrawing, which could confer high photostability to the molecule.

The indazole core itself, being a nitrogen-containing heterocycle, offers sites for interaction with biological targets. The fluorescence of such molecules can be sensitive to the local microenvironment, including pH. Synthetic imidazoles, for example, have been developed as pH-sensitive fluorescent probes. nih.gov It is plausible that the emission from This compound could be modulated by its binding to biomolecules or changes in environmental polarity, making it a candidate for a responsive probe.

The table below summarizes the photophysical properties of some related fluorescent heterocyclic compounds, illustrating the typical characteristics that might be expected.

Table 1: Photophysical Properties of Analogous Fluorescent Heterocyclic Compounds

| Compound/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Findings | Source |

|---|---|---|---|---|---|

| Benzo[f]indazole Dye (Cmpd 2) | 398 | 468 | 0.87 | High brightness and photostability compared to commercial coumarin (B35378) dyes. | ehu.es |

| Benzo[f]indazole Dye (Cmpd 5, cyano-substituted) | 402 | 473 | 0.90 | Electron-withdrawing groups enhance photostability significantly. | ehu.es |

This table presents data for analogous compounds to illustrate potential properties, as direct data for this compound is not available.

Application as Ligands in Organometallic Chemistry and Catalysis

While no organometallic complexes specifically containing This compound as a ligand have been described in the reviewed literature, the indazole moiety is a well-established N-donor ligand in coordination chemistry. nih.gov The extensive fluorination of this particular indazole suggests it would have unique properties as a ligand.

Detailed Research Findings from Analogous Systems:

The presence of multiple fluorine atoms significantly reduces the electron-donating ability of the aromatic system. rsc.org In organometallic chemistry, highly fluorinated ligands, such as perfluorinated benzenes, often bind weakly to metal centers. This property can be highly advantageous in catalysis, where the ligand may serve as a "placeholder" that can be easily displaced by a substrate. rsc.org The tetrafluorinated ring of This compound would likely make it a weakly coordinating ligand through its π-system, while the pyrazole (B372694) nitrogen atoms provide a stronger, directional binding site.

This combination of a hard N-donor site and a weakly coordinating fluorinated ring could be exploited to create catalysts with unique reactivity. The coordination chemistry of related indazoles, such as in hydrotris(indazolyl)borate ruthenium(II) complexes, demonstrates the versatility of the indazole scaffold in forming stable organometallic structures. beilstein-journals.org Furthermore, studies on the coordination of 4,5,6,7-tetrahydro-1H-indazole with metals like Copper(II), Cobalt(II), and Silver(I) show that it can act as a monodentate ligand, forming complexes with varied geometries depending on the metal and counter-ions.

The synthesis of coinage metal complexes with perfluorinated carboxylate ligands also highlights the utility of fluorinated moieties in creating thermally stable and structurally diverse organometallic compounds. mdpi.com By analogy, This compound could be used to synthesize novel metal complexes with potential applications in catalysis or as precursors for advanced materials.

Table 2: Examples of Metal Complexes with Related Indazole Ligands

| Metal Center | Ligand System | Complex Geometry/Features | Application/Significance | Source |

|---|---|---|---|---|

| Ruthenium(II) | Hydrotris(indazolyl)borate | Piano stool structure | Study of photophysical properties of rotor-like complexes. | beilstein-journals.org |

| Copper(II) | 4,5,6,7-Tetrahydro-1H-indazole | trans-[CuCl₂(H-Ind)₄] | Demonstrates monodentate coordination of the indazole ligand. |

This table presents data for analogous compounds to illustrate potential coordination behavior, as direct data for this compound is not available.

Exploration of Optical and Electronic Properties for Materials Science

Specific experimental or theoretical studies on the optical and electronic properties of This compound for materials science applications have not been reported. However, a detailed investigation of the closely related 3-methyl-4,5,6,7-tetrafluoro-1H-indazole provides a strong foundation for predicting its properties. rsc.org

Detailed Research Findings from Analogous Compounds:

The introduction of fluorine atoms into organic molecules is a key strategy in materials science for tuning electronic properties. Fluorination typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This can facilitate electron injection in electronic devices like Organic Light-Emitting Diodes (OLEDs) and increases the material's resistance to oxidative degradation.

A comprehensive study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole combined synthesis, spectroscopy, and ab initio quantum theory calculations to understand its structure and electrostatic properties. rsc.org The study revealed a significant difference in the direction of the dipole moment between the fluorinated indazole and its non-fluorinated parent compound, a direct consequence of the powerful electron-withdrawing nature of the four fluorine atoms. rsc.org Similar effects would be expected for the 3-phenyl analogue. The phenyl group, being a larger conjugated system than the methyl group, would likely lead to a smaller HOMO-LUMO gap and a red-shift in its absorption spectrum.

These properties make such compounds candidates for use as building blocks in various organic electronic materials. Their thermal stability, often enhanced by fluorination, is another critical factor for applications in electronic devices.

Table 3: Calculated Properties of 3-Methyl-4,5,6,7-tetrafluoro-1H-indazole and Parent Indazole

| Compound | Dipole Moment (μ, Debye) | Calculation Level | Key Finding | Source |

|---|---|---|---|---|

| 1H-Indazole | 1.77 | MP2(fc)/6-311G** | Dipole moment points from the 6-membered ring towards the pyrazole nitrogens. | rsc.org |

This table presents data for an analogous compound to illustrate the significant electronic impact of tetrafluorination.

Utilization in Analytical Chemistry as Reference Standards or Internal Standards

There is no documented use of This compound as a reference or internal standard in analytical methods. However, its unique characteristics make it a strong candidate for such roles, particularly in the growing field of fluorinated compound analysis.

Rationale for Potential Application:

The analysis of organic fluorinated compounds is a significant challenge, partly due to a lack of commercially available and well-characterized analytical standards. nih.gov Regulatory bodies and researchers require robust methods to identify and quantify these compounds in various environmental and biological matrices. gore.comtudelft.nl

A suitable reference or internal standard must have a unique and easily identifiable signal in analytical instrumentation. With a precise molecular weight and a distinct isotopic pattern due to its C, H, F, and N composition, This compound would be clearly distinguishable in mass spectrometry (MS). Furthermore, its 19F NMR spectrum would be complex and unique, providing unambiguous identification.

The compound is available commercially, which is a prerequisite for its adoption as a standard. bldpharm.com It could be used to:

Develop and validate new analytical methods for classes of fluorinated heterocyclic compounds using techniques like LC-MS or GC-MS.

Serve as an internal standard for quantifying other fluorinated analytes, helping to correct for variations in sample preparation and instrument response.

Act as a spiking agent in environmental or biological samples to assess the recovery and efficiency of extraction methods for similar molecules.

Gas chromatography, in particular, is noted for its high sensitivity in detecting fluorinated compounds, including those that are covalently bound within a molecule, which cannot be measured by techniques like the ion-selective electrode. cdc.gov This makes stable, semi-volatile compounds like This compound ideal candidates for reference standards in GC-based methods.

Table 4: Key Identifiers for this compound as a Potential Standard

| Property | Value | Source |

|---|---|---|

| CAS Number | 440096-20-8 | bldpharm.com |

| Molecular Formula | C₁₃H₆F₄N₂ | bldpharm.com |

Future Research Directions and Methodological Advancements

Development of Chemo- and Regioselective Synthesis of Complex Polyfluorinated Indazoles

The synthesis of indazole derivatives can be challenging, often resulting in mixtures of N1 and N2 isomers. nih.gov For complex molecules like polyfluorinated indazoles, achieving high chemo- and regioselectivity is a critical goal for future research. While classical methods for indazole synthesis exist, such as the reaction of hydrazine (B178648) with ortho-fluoro carbonyl derivatives, these may offer limited control for intricately substituted precursors. researchgate.netresearchgate.net

Advanced Mechanistic Studies on Chemical Reactivity and Transformations

A deep understanding of the chemical reactivity of the 4,5,6,7-tetrafluoro-3-phenyl-1H-indazole scaffold is essential for its derivatization and application. The four fluorine atoms significantly influence the electron distribution of the indazole core, affecting its reactivity in electrophilic and nucleophilic substitution reactions.

Future work should involve detailed mechanistic studies to map this reactivity. For example, investigating the nitration of difluoro-3-methyl-1H-indazoles has shown how fluorine substituents direct incoming groups. researchgate.net Similar studies on the tetrafluorinated system would provide invaluable predictive power for its chemical transformations. Mechanistic investigations into fluorination reactions, which may proceed through radical pathways, are also crucial. organic-chemistry.org Combining experimental approaches with computational modeling will be vital to elucidate reaction intermediates, transition states, and the underlying electronic effects of the polyfluorinated ring. This knowledge will enable chemists to design more rational and efficient synthetic transformations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and materials science. nih.gov These technologies can accelerate the discovery and optimization of novel compounds by predicting their properties and suggesting new molecular structures. precedenceresearch.comspringernature.com

For the this compound scaffold, AI and ML models can be trained on existing data for fluorinated compounds to predict key properties such as biological activity, toxicity, and physicochemical parameters. precedenceresearch.com Deep learning models, including recurrent neural networks (RNNs), have shown promise in generating novel, chemically reasonable structures and can be fine-tuned on specific classes of active compounds. nih.gov The application of these de novo design methods could rapidly explore the chemical space around the tetrafluoro-indazole core to identify derivatives with optimized profiles for specific applications. springernature.com Furthermore, AI can aid in optimizing reaction conditions for the synthesis of these complex molecules, reducing experimental costs and development time. precedenceresearch.com The development of large foundation models for chemistry, like ChemFM, could be particularly powerful, offering broad applicability for property prediction and molecular generation with minimal task-specific training. arxiv.org

Exploration of Novel Biological Targets and Fundamental Mechanisms of Action for Indazole Scaffolds

Indazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. beilstein-journals.orgnih.govnih.gov The presence of multiple fluorine atoms can enhance these activities. nih.gov For instance, the number and location of fluorine atoms on the indazole ring have been shown to influence the inhibition of nitric oxide synthase (NOS) enzymes, with a tetrafluoro-indazole derivative showing potent inhibitory activity. nih.gov

A key future direction is the systematic screening of this compound and its derivatives against a broad range of biological targets. High-throughput screening campaigns can identify novel protein interactions and potential therapeutic applications. Once a promising activity is identified, detailed mechanistic studies are required to understand how these compounds exert their effects at a molecular level. This involves identifying the specific binding site on the target protein and elucidating the downstream cellular consequences. Exploring the potential of this scaffold against novel targets, beyond those traditionally associated with indazoles, could lead to first-in-class therapeutic agents. The indazole scaffold is present in several FDA-approved anti-cancer drugs, and new derivatives continue to be evaluated for their potential in this area. rsc.org

Synergistic Application of Experimental and Computational Methodologies for Comprehensive Understanding

A comprehensive understanding of a complex molecule like this compound can only be achieved through the tight integration of experimental and computational methods. rsc.org Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying molecular structure, electronic properties, and reactivity. rsc.orgmissouri.edu

Future research should leverage this synergy. For example, DFT calculations can predict the most stable conformations of the molecule and rationalize its spectroscopic data (e.g., NMR chemical shifts). rsc.org These computational insights can guide experimental work, such as the design of synthetic routes or the interpretation of reactivity studies. nih.gov Similarly, experimental data from techniques like X-ray crystallography and various spectroscopies provide crucial benchmarks for validating and refining computational models. nih.govrsc.org This iterative cycle of prediction and experimental verification will be instrumental in building a complete picture of the structure-property relationships for this class of polyfluorinated indazoles, accelerating their development for specific applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,5,6,7-tetrafluoro-3-phenyl-1H-indazole, and how can researchers optimize yield and purity?

- Methodological Answer : Transition metal-catalyzed reactions and reductive cyclization are common strategies for indazole synthesis. For fluorinated derivatives like this compound, introducing fluorine substituents early in the synthesis (e.g., via fluorinated precursors) improves efficiency. A two-step approach involving Suzuki-Miyaura coupling for phenyl group introduction followed by fluorination under controlled conditions (e.g., using Selectfluor™) is recommended. Reaction optimization should focus on solvent polarity (DMF or DMSO) and temperature (80–120°C) to minimize side products .

Q. How can X-ray crystallography and computational modeling be integrated to resolve the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is critical for precise structural determination . For fluorinated indazoles, attention to ring puckering parameters (using Cremer-Pople coordinates) is essential due to steric effects from fluorine atoms . Pairing crystallographic data with DFT calculations (e.g., B3LYP/6-31G* level) validates bond angles and torsional strain, especially in the tetrafluoro-substituted ring .

Q. What in vitro pharmacological screening strategies are appropriate for assessing bioactivity?

- Methodological Answer : Prioritize assays targeting receptors where indazoles show historical activity (e.g., kinase inhibition, GPCR modulation). Use cell lines with high expression of target proteins (e.g., HeLa for anticancer screening). Dose-response curves (0.1–100 μM) and controls for fluorophore interference (common with fluorinated compounds) are mandatory. Reference compounds (e.g., staurosporine for kinase inhibition) ensure assay validity .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data between similar fluorinated indazole derivatives?

- Methodological Answer : Discrepancies often arise from subtle structural variations (e.g., fluorine position) or assay conditions. Conduct pairwise comparisons using isogenic cell lines and standardized protocols (e.g., identical ATP concentrations in kinase assays). Meta-analyses of published IC50 values, adjusting for variables like serum content or incubation time, can identify trends. Cross-validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What crystallographic challenges arise during refinement of fluorinated indazoles, and how are they resolved?

- Methodological Answer : Fluorine’s high electron density can cause overfitting in SHELXL refinement. To mitigate this:

- Use restraints for F–C bond distances (1.32–1.35 Å) and anisotropic displacement parameters.

- Validate thermal motion parameters against Hirshfeld surfaces to detect unrealistic displacements.

- Employ twin refinement (via TWIN/BASF commands) if pseudo-merohedral twinning occurs due to molecular symmetry .

Q. How does the tetrafluoro substitution pattern influence structure-activity relationships (SAR) in kinase inhibition?

- Methodological Answer : Fluorine atoms at the 4,5,6,7 positions enhance metabolic stability and hydrophobic interactions in kinase ATP pockets. SAR studies should compare:

- Electrostatic effects : Fluorine’s electron-withdrawing properties alter π-π stacking with catalytic lysines.

- Steric effects : Bulkier substituents (e.g., 3-phenyl vs. 3-alkyl) impact binding pocket occupancy.

Use molecular dynamics simulations (e.g., GROMACS) to map fluorine interactions with residue backbones (e.g., DFG motif in kinases) .

Q. What computational strategies validate the compound’s potential as a covalent inhibitor?

- Methodological Answer : Combine covalent docking (e.g., CovDock in Schrödinger) with QM/MM simulations to assess reactivity of electrophilic sites (e.g., nitro or cyano groups). Calculate Fukui indices to identify nucleophilic attack susceptibility. Experimentally, LC-MS/MS confirms adduct formation with cysteine residues in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.